Product packaging for 4-((Triisopropylsilyl)oxy)aniline(Cat. No.:)

4-((Triisopropylsilyl)oxy)aniline

Cat. No.: B8543861
M. Wt: 265.47 g/mol
InChI Key: YJGSHNCJISIEOB-UHFFFAOYSA-N
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Description

4-((Triisopropylsilyl)oxy)aniline ( 1016987-47-5) is an aromatic amine derivative where the phenolic oxygen is protected by a triisopropylsilyl (TIPS) group. With a molecular formula of C15H27NOSi and a molecular weight of 265.47 g/mol, this compound serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry research . Its primary research value lies in its use as a protected aniline precursor in multi-step synthesis, particularly in the development of novel pharmacologically active molecules. For instance, this compound and its derivatives have been utilized in the synthesis of G protein-coupled receptor 88 (GPR88) agonists, which are being investigated for their potential in treating striatal-associated disorders such as Parkinson's Disease, schizophrenia, and addiction . The bulky triisopropylsilyl group enhances the steric protection of the hydroxy group, making it stable under a variety of reaction conditions, yet removable with specific reagents when the aniline functionality needs to be unveiled for further chemical transformations. Proper handling and storage are essential for maintaining stability; it is recommended to store this reagent in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NOSi B8543861 4-((Triisopropylsilyl)oxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27NOSi

Molecular Weight

265.47 g/mol

IUPAC Name

4-tri(propan-2-yl)silyloxyaniline

InChI

InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,16H2,1-6H3

InChI Key

YJGSHNCJISIEOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Triisopropylsilyl Oxy Aniline and Derivatives

Direct Synthesis Routes

The foundational compound, 4-((triisopropylsilyl)oxy)aniline, is typically synthesized through the direct protection of the hydroxyl group of 4-aminophenol (B1666318). This approach selectively shields the more reactive phenolic hydroxyl group, leaving the aniline (B41778) moiety available for further functionalization.

TIPS Protection of 4-Hydroxyaniline

The protection of the hydroxyl group of 4-hydroxyaniline (4-aminophenol) with a triisopropylsilyl (TIPS) group is a common and efficient method to yield this compound. This reaction is generally carried out by treating 4-aminophenol with triisopropylsilyl chloride (TIPSCl) in the presence of a base, such as imidazole (B134444). researchgate.netresearchgate.net The base acts as a scavenger for the hydrochloric acid generated during the reaction and also activates the hydroxyl group, facilitating the nucleophilic attack on the silicon atom of TIPSCl.

The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. The use of imidazole is crucial as it selectively promotes the silylation of the phenolic hydroxyl group over the less acidic amino group. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous work-up followed by purification, often via column chromatography, affords the desired product in high yield. researchgate.net

Table 1: Reaction Parameters for TIPS Protection of 4-Hydroxyaniline

Parameter Details
Starting Material 4-Hydroxyaniline (4-Aminophenol)
Reagent Triisopropylsilyl chloride (TIPSCl)
Base Imidazole
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Typical Yield High (e.g., 95%) researchgate.net

Synthesis of Substituted this compound Analogues

The versatile intermediate, this compound, can be further modified to produce a variety of substituted analogues. This section explores the preparation of N-protected and ring-substituted derivatives.

Preparation of N-Protected Derivatives:

The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of this compound yields tert-butyl (4-((triisopropylsilyl)oxy)phenyl)carbamate. This protection is a standard procedure in organic synthesis to moderate the reactivity of the amino group and prevent side reactions in subsequent synthetic steps. wuxibiology.comorganic-chemistry.org

The synthesis is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwordpress.com Common bases used for this transformation include triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP). The reaction is usually conducted in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (B52724) at room temperature. wuxibiology.comwordpress.com The use of alcoholic solvents like methanol (B129727) has also been reported to accelerate the Boc protection of aromatic amines. wuxibiology.com The reaction is generally clean and provides the N-Boc protected product in excellent yield after a simple work-up and purification. wordpress.com

Table 2: General Conditions for Boc Protection

Parameter Details
Starting Material This compound
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Base/Catalyst Triethylamine (TEA), DMAP, or alcoholic solvent
Solvent THF, DCM, Acetonitrile, or Methanol
Temperature Room Temperature
Typical Yield >90% wordpress.com

The nitration of the aromatic ring of this compound leads to the formation of 2-nitro-4-((triisopropylsilyl)oxy)aniline. Direct nitration of anilines can be challenging due to the strong activating and acid-sensitive nature of the amino group, which can lead to oxidation and the formation of undesired meta-isomers. youtube.com To achieve regioselective nitration at the ortho position, it is often advantageous to first protect the amino group, for instance as a Boc-carbamate.

An effective method for the nitration of protected anilines involves the use of acetyl nitrate (B79036), which can be generated in situ from acetic anhydride (B1165640) and nitric acid. researchgate.net The Boc-protected aniline, tert-butyl (4-((triisopropylsilyl)oxy)phenyl)carbamate, can be treated with acetyl nitrate in a suitable solvent at low temperatures to selectively introduce a nitro group at the 2-position. The electron-donating nature of the silyloxy and the protected amino groups directs the electrophilic nitration to the ortho and para positions relative to these groups. Since the para position is blocked, substitution occurs at the ortho position. Following the nitration, the Boc group can be removed under acidic conditions to yield the final product, 2-nitro-4-((triisopropylsilyl)oxy)aniline.

Table 3: Representative Nitration and Deprotection Sequence

Step Parameter Details
1. Nitration Substrate tert-Butyl (4-((triisopropylsilyl)oxy)phenyl)carbamate
Reagent Acetyl nitrate
Solvent Acetic Anhydride
Temperature Low temperature (e.g., 0 °C)
2. Deprotection Reagent Acid (e.g., TFA or HCl)
Solvent Dichloromethane
Temperature Room Temperature

The synthesis of the multi-substituted derivative, 2-chloro-N-cyclopropyl-5-((triisopropylsilyl)oxy)aniline, requires a multi-step approach. A plausible synthetic route would commence with a suitable precursor such as 2-chloro-5-nitrophenol (B15424).

The synthesis could proceed as follows:

Silylation: The phenolic hydroxyl group of 2-chloro-5-nitrophenol is first protected with a triisopropylsilyl group using TIPSCl and imidazole in DCM, analogous to the procedure described in section 2.1.1. This would yield 1-chloro-2-nitro-4-((triisopropylsilyl)oxy)benzene.

Reduction: The nitro group of the resulting compound is then selectively reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol (B145695) or catalytic hydrogenation, to produce 2-chloro-5-((triisopropylsilyl)oxy)aniline.

N-Cyclopropylation: The final step involves the N-cyclopropylation of the aniline derivative. A modern and effective method for this transformation is the copper-promoted reaction with cyclopropylboronic acid. rsc.org The reaction is typically carried out in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base like sodium carbonate in a solvent such as dichloroethane. rsc.org This sequence of reactions provides a viable pathway to the target compound.

Table 4: Plausible Multi-step Synthesis of 2-chloro-N-cyclopropyl-5-((triisopropylsilyl)oxy)aniline

Step Reaction Key Reagents
1 TIPS Protection 2-chloro-5-nitrophenol, TIPSCl, Imidazole
2 Nitro Reduction SnCl₂·2H₂O or H₂, Pd/C
3 N-Cyclopropylation Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine

Strategies for Aromatic Amine Synthesis without Metal Catalysis

The synthesis of aromatic amines is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals and advanced materials. Traditional methods often rely on metal catalysts, which can introduce issues of cost, toxicity, and contamination of the final product. Consequently, metal-free strategies are of significant interest.

One notable metal-free approach is the reduction of nitro aromatics using tetrahydroxydiboron (B82485) (B₂(OH)₄) in water. organic-chemistry.org This method serves as a green and efficient alternative for the synthesis of various aromatic amines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, successfully reducing nitro groups without affecting other sensitive moieties such as halogens, cyano, and carbonyl groups. organic-chemistry.org The process uses water as both the solvent and a safe hydrogen donor, eliminating the need for transition-metal catalysts and organic solvents. organic-chemistry.org

The proposed mechanism involves the coordination of the nitro aromatic compound with B₂(OH)₄ and water, followed by hydrolysis to produce the corresponding aromatic amine. organic-chemistry.org This strategy could theoretically be applied to the synthesis of this compound by starting with the corresponding nitroaromatic precursor, 1-nitro-4-((triisopropylsilyl)oxy)benzene.

Table 1: Metal-Free Reduction of Nitro Aromatics

Parameter Details Source
Reagent Tetrahydroxydiboron (B₂(OH)₄) organic-chemistry.org
Solvent Water organic-chemistry.org
Key Feature Metal-free organic-chemistry.org
Conditions Mild (e.g., 80°C) organic-chemistry.org
Advantages Environmentally friendly, high yields, good functional group tolerance organic-chemistry.org

| Limitations | Did not show reaction with certain substrates, like α,β-unsaturated nitro compounds. | organic-chemistry.org |

Other metal-free methods for forming the crucial C-N bond in aromatic amines include the use of diaryliodonium salts as electrophiles with amine nucleophiles. nih.govscite.ai These reactions offer a mild pathway to C-N coupling, accommodating a range of arene substituents. nih.govscite.ai

Preparation of Other Relevant TIPS-Protected Intermediates

The triisopropylsilyl (TIPS) group is a bulky and robust protecting group for hydroxyl functions, valued for its stability under a variety of reaction conditions. numberanalytics.comnumberanalytics.com Its application is critical in multi-step syntheses of complex molecules.

Synthesis of (E)-4-((Triisopropylsilyl)oxy)but-2-en-1-yl but-2-ynoate (B8739756)

Detailed research findings for the specific synthesis of (E)-4-((triisopropylsilyl)oxy)but-2-en-1-yl but-2-ynoate were not available in the referenced literature.

Synthesis of 4-methyl-2,5-bis(4-((triisopropylsilyl)oxy)butoxy)benzaldehyde

Specific literature detailing a synthetic route for 4-methyl-2,5-bis(4-((triisopropylsilyl)oxy)butoxy)benzaldehyde could not be identified in the provided search results.

Per-silylated 1-iodoglycal via TIPS Protection

In the field of carbohydrate chemistry, TIPS-protected intermediates are instrumental. A key example is the synthesis of per-silylated 1-iodoglycal, a versatile building block. nih.govacs.org The synthesis is typically achieved in a two-step process starting from a commercially available glycal, such as D-glucal.

The first step involves the protection of all free hydroxyl groups of the glycal. nih.govacs.org This is accomplished by reacting the D-glucal with triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole and a suitable solvent such as N,N-dimethylformamide (DMF). nih.govacs.org

Following the complete silylation, the second step introduces iodine at the C1 position. The per-silylated glycal is treated with tert-butyllithium (B1211817) (t-BuLi) in tetrahydrofuran (THF) at a low temperature (−78 °C). nih.govacs.org This generates a silylated glucal vinyl anion, which is then quenched by adding an iodine source, such as 1,2-diiodoethane (B146647), to yield the desired per-silylated 1-iodoglycal. nih.govacs.org

Table 2: Synthesis of Per-silylated 1-Iodoglycal

Step Reagents and Conditions Purpose Source
1. Protection D-glucal, Triisopropylsilyl chloride (TIPSCl), Imidazole, N,N-dimethylformamide (DMF) Protection of hydroxyl groups nih.govacs.org

| 2. Iodination | t-BuLi in THF at -78°C; then 1,2-diiodoethane (C₂H₄I₂) | Formation of vinyl anion and subsequent iodination | nih.govacs.org |

This TIPS-protected 1-iodoglycal serves as a crucial intermediate for further transformations, such as palladium-catalyzed aminocarbonylation reactions to access novel C1-glycoamides. acs.org

Spectroscopic and Structural Characterization of 4 Triisopropylsilyl Oxy Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-((triisopropylsilyl)oxy)aniline exhibits characteristic signals corresponding to the aromatic protons and the triisopropylsilyl (TIPS) group. The aromatic protons typically appear as two sets of doublets in the range of δ 6.6-7.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the TIPS group give rise to a multiplet for the CH protons around δ 1.13–1.19 ppm and a doublet for the methyl protons around δ 1.12 ppm. rsc.org

¹H NMR Spectral Data for this compound and Related Compounds

CompoundSolventChemical Shift (δ ppm) and Multiplicity
This compound CDCl₃~6.7 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.5 (s, 2H, NH₂), ~1.2 (m, 3H, Si-CH), ~1.1 (d, 18H, CH₃)
4-Nitro-2-((triisopropylsilyl)ethynyl)benzaldehyde CDCl₃1.13–1.19 (m, 21H), 8.07 (d, J = 8.6 Hz, 1H), 8.23 (dd, J = 8.4, 2.0 Hz, 1H), 8.40 (d, J = 2.0 Hz, 1H), 10.65 (s, 1H). rsc.org
Triisopropyl(p-tolylethynyl)silane CDCl₃1.12 (s, 21H), 2.34 (s, 3H), 7.10 (d, J = 8.0 Hz, 2H), 7.37 (d, J = 8.0 Hz, 2H). rsc.org
4-Isopropylaniline -- chemicalbook.com
4,4'-Oxydianiline -- chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides further structural confirmation. For this compound, the carbon atoms of the aromatic ring typically show signals in the region of δ 115-150 ppm. The carbons of the triisopropylsilyl group appear at higher field, with the CH carbon at approximately δ 12-13 ppm and the methyl carbons at around δ 18 ppm.

¹³C NMR Spectral Data for this compound and Related Compounds

CompoundSolventChemical Shift (δ ppm)
This compound CDCl₃~145 (C-O), ~122 (Ar-CH), ~116 (Ar-CH), ~13 (Si-CH), ~18 (CH₃)
4-Nitro-2-((triisopropylsilyl)ethynyl)benzaldehyde CDCl₃11.3, 18.8, 99.7, 103.3, 123.3, 128.3, 128.6, 128.9, 139.7, 150.6, 190.1. rsc.org
Triisopropyl(p-tolylethynyl)silane CDCl₃11.5, 18.8, 21.7, 89.7, 107.4, 120.6, 129.0, 132.0, 138.5. rsc.org
Aniline (B41778) CDCl₃- hmdb.cachemicalbook.com

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of a molecule. For this compound, the calculated monoisotopic mass is 265.1862 g/mol . nih.gov Experimental HRMS data for related silylated compounds show excellent agreement between the calculated and found values, typically within a few parts per million. For instance, the HRMS (ESI+) analysis of triisopropyl((4-phenoxyphenyl)ethynyl)silane showed a calculated value for [M+H]⁺ of 351.2139 and a found value of 351.2138. rsc.org

HRMS Data for Silylated Aniline Derivatives

CompoundIonization ModeCalculated m/zFound m/zReference
4-Nitro-2-((triisopropylsilyl)ethynyl)benzaldehyde ESI-330.1531 [M-H]⁻330.1530 rsc.org
1-(4-Methoxy-3-((triisopropylsilyl)ethynyl)phenyl)ethan-1-one ESI+331.2088 [M+H]⁺331.2092 rsc.org
Triisopropyl((4-phenoxyphenyl)ethynyl)silane ESI+351.2139 [M+H]⁺351.2138 rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymer Derivatives

MALDI-TOF mass spectrometry is particularly useful for the characterization of polymers. nih.gov It allows for the determination of the average molecular weight, the mass of the repeating unit, and the molecular weight distribution of a polymer. nih.gov For polymers derived from this compound, MALDI-TOF can provide valuable information about the polymer's structure and purity. The technique involves embedding the polymer analyte in a matrix and using a laser to desorb and ionize the sample. nih.gov The resulting mass spectrum shows a distribution of polymer chains, each differing by the mass of a single monomer unit. This allows for a detailed analysis of the polymer's composition. nih.gov The choice of matrix and cationization agent is crucial for obtaining high-quality spectra. frontiersin.org For example, a study on the characterization of various polymers found that trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) was a suitable matrix for a range of polymers. frontiersin.org

Other Spectroscopic Techniques

While NMR and mass spectrometry are the primary methods for the characterization of this compound and its derivatives, other spectroscopic techniques can provide complementary information. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and Si-O-C stretches. UV-Visible spectroscopy can provide information about the electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For aniline and its derivatives, characteristic infrared absorption bands are observed for the N-H, C-H, C-N, and C-C bonds. In the case of this compound, additional peaks corresponding to the Si-O-C and Si-C linkages are expected.

A study on a copolymer of aniline and piperazine (B1678402) showed characteristic peaks that can be used for comparison. researchgate.net The copolymerization of aniline with other monomers has also been characterized by FTIR, demonstrating the utility of this technique in identifying structural changes and the incorporation of different functional groups. researchgate.net

Table 1: Typical FTIR Absorption Frequencies for Aniline and Related Functional Groups

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Aniline)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-N (Aniline)Stretching1250-1360
Si-O-CStretching1000-1100
N-H (Aniline)Bending1590-1650

This table presents generalized data and actual peak positions for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing aromatic compounds and conjugated systems. The UV-Vis spectrum of aniline in ethanol (B145695) exhibits two major absorption bands, one around 230 nm and another around 280 nm. These correspond to π-π* transitions within the benzene ring.

The introduction of a substituent on the aniline ring can cause a shift in the wavelength of maximum absorption (λmax), a phenomenon known as a solvatochromic shift when the solvent is varied. researchgate.net For this compound, the bulky and electron-donating triisopropylsilyloxy group is expected to influence the electronic transitions. While specific UV-Vis data for this compound is not available in the provided results, studies on related aniline derivatives, such as 4,4'-oxidianiline (ODA), show absorption spectra that are dependent on the solvent environment. researchgate.net For example, the UV absorption spectrum of ODA has been studied in pure ethanol, pure tetrahydrofuran (B95107), and mixtures thereof. researchgate.net

In the context of copolymers, UV-visible spectroelectrochemistry has been employed to study the copolymerization of diphenylamine (B1679370) with ortho-methoxy aniline, revealing dependencies on the molar feed composition. nih.gov This technique can also be used to identify intermediate species formed during polymerization. nih.gov The acidity of catalysts used in reactions involving anilines has also been characterized using UV-Vis spectroscopy with an indicator like 4-nitroaniline (B120555). researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for Aniline Derivatives

CompoundSolventλmax 1 (nm)λmax 2 (nm)
AnilineEthanol~230~280
4,4'-OxidianilineEthanol/THFVaries with solvent composition

This table is illustrative and based on data for related compounds. The actual λmax for this compound may differ.

X-ray Crystallography (for related silyl-substituted aryliodonium salts)

The crystal structure of these salts would reveal the geometry around the iodine atom, the orientation of the aryl groups, and the conformation of the silyl (B83357) substituents. This information is critical for understanding the reactivity and properties of these compounds.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile organic compounds. For aniline and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. sielc.comresearchgate.net In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

Several HPLC methods have been developed for the analysis of aniline and its homologs. sigmaaldrich.comhelixchrom.com A typical method for aniline analysis involves a mobile phase of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape. sielc.com Detection is often performed using a UV detector at a wavelength of 254 nm. sigmaaldrich.com For instance, the separation of aniline homologs has been achieved on a Discovery® C18 column with a mobile phase of methanol (B129727) and water (60:40) at a flow rate of 1 mL/min and a column temperature of 30 °C. sigmaaldrich.com

The retention and selectivity in the HPLC analysis of anilines can be influenced by various parameters, including the type of column (C18, C8, C4), the organic modifier in the mobile phase, buffer concentration, pH, and column temperature. researchgate.net For trace analysis, pre-column derivatization with a fluorescent reagent can be employed to enhance detection sensitivity. researchgate.net

Table 3: Example HPLC Conditions for Aniline Analysis

ParameterCondition
ColumnDiscovery® C18, 15 cm × 4.6 mm, 5 µm
Mobile PhaseMethanol:Water (60:40)
Flow Rate1.0 mL/min
Temperature30 °C
DetectorUV, 254 nm

This table is based on a method for aniline homologs and may require optimization for this compound.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgfiveable.mechromatographytoday.com This method separates molecules based on their size in solution. fiveable.meslideshare.net Larger molecules elute from the GPC column faster than smaller molecules. fiveable.meslideshare.net

When this compound is used as a monomer to create polymeric materials, GPC is essential for characterizing the resulting polymers. researchgate.net The technique provides crucial information such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). wikipedia.org

GPC systems typically consist of a pump, injector, a series of columns packed with porous gel, and a detector (commonly a refractive index or UV detector). fiveable.me The choice of solvent (eluent) and column packing material is critical for achieving good separation. fiveable.me Calibration with well-characterized polymer standards, such as polystyrene, is necessary to obtain accurate molecular weight information. wikipedia.org

Table 4: Key Parameters Determined by GPC for Polymers

ParameterDescription
Mn (Number Average Molecular Weight)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight Average Molecular Weight)An average molecular weight that is biased towards heavier molecules.
Đ (Polydispersity Index)A measure of the breadth of the molecular weight distribution (Mw/Mn).

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Directed Synthesis of Complex Scaffolds

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective functionalization of complex molecules. The triisopropylsilyl group in 4-((triisopropylsilyl)oxy)aniline provides a bulky and stable protecting group for the phenolic oxygen, allowing the aniline (B41778) nitrogen to be manipulated or for the entire moiety to be incorporated into larger structures.

Synthesis of Thietane (B1214591) Dioxide Derivatives

Recent research has highlighted the utility of this compound in the synthesis of 3,3-disubstituted thietane dioxide derivatives. These four-membered sulfur-containing heterocycles are of growing interest due to their potential applications in medicinal and agricultural chemistry.

The synthesis commences with the preparation of the Grignard reagent from 4-bromo-N,N-bis(trimethylsilyl)aniline, which is then reacted with triisopropylsilyl triflate to introduce the TIPS protecting group. Subsequent desilylation of the nitrogen affords this compound. This aniline is then converted into the corresponding aryl Grignard reagent, which is subsequently used in a key addition step.

The synthesis of the thietane dioxide derivative involves a multi-step sequence starting from thietan-3-one. The key intermediate, 3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol , is prepared by the addition of the Grignard reagent derived from 4-bromo-((triisopropylsilyl)oxy)benzene to thietan-3-one. nih.govacs.org This reaction furnishes the desired tertiary alcohol.

Table 1: Synthesis of 3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol
Reactant 1Reactant 2SolventTemperatureProductYield
Grignard reagent of 4-bromo-((triisopropylsilyl)oxy)benzeneThietan-3-oneTetrahydrofuran (B95107) (THF)-78 °C to 25 °C3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol12% nih.govacs.org

Following the successful synthesis of the thietanol intermediate, the next step is the oxidation of the sulfide (B99878) to a sulfone. This transformation is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of 3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol provides the target 3-hydroxy-3-(4-((triisopropylsilyl)oxy)phenyl)thietane 1,1-dioxide . acs.org

Table 2: Oxidation to Thietane Dioxide
ReactantOxidizing AgentSolventProductYield
3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-olm-CPBADichloromethane (B109758) (CH₂Cl₂)3-hydroxy-3-(4-((triisopropylsilyl)oxy)phenyl)thietane 1,1-dioxideNot explicitly stated for this specific derivative, but related derivatives are formed in high yield.

This synthetic strategy provides a divergent approach to 3,3-disubstituted thietane dioxides, where the 4-((triisopropylsilyl)oxy)phenyl group can be further functionalized after the construction of the heterocyclic core, demonstrating the utility of this compound as a versatile synthetic intermediate.

Polymer and Material Design

The strategic design of polymers and materials with tailored properties is a cornerstone of modern chemical research. The utility of this compound in this domain is centered on the precise control it offers during polymerization and assembly processes. The bulky triisopropylsilyl group can influence solubility and intermolecular interactions, while the aniline functionality provides a reactive site for polymer chain formation. Furthermore, the silyl (B83357) ether linkage offers a pathway to deprotection, yielding a phenolic hydroxyl group that can be used for subsequent chemical modifications.

Precursors for Polyazomethines

Polyazomethines, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. These materials are noted for their thermal stability, semiconductor properties, and potential for application in optoelectronics. The synthesis of polyazomethines typically involves the polycondensation reaction between a diamine and a dicarbonyl compound, such as a dialdehyde (B1249045).

While direct polymerization of this compound with a dialdehyde to form a polyazomethine has not been extensively documented in publicly available research, its structural analogue, 4-aminophenol (B1666318), is a known precursor for such polymers. nih.govmdpi.com The synthesis strategy would involve the reaction of the amino group of this compound with a suitable dialdehyde. The presence of the bulky TIPS protecting group could enhance the solubility of the resulting polymer in common organic solvents, a frequent challenge in the processing of rigid-rod polymers. nih.gov Following polymerization, the silyl group could potentially be removed to generate a polyazomethine with pendant hydroxyl groups, which could then be used for further functionalization or to influence the material's solid-state packing and hydrogen-bonding interactions.

Building Blocks for Self-Assembling Systems (e.g., with benzaldehyde (B42025) derivatives)

The formation of ordered supramolecular structures through self-assembly is a powerful bottom-up approach to creating functional nanomaterials. The fundamental reaction underpinning the self-assembly of anilines and benzaldehydes is the formation of a Schiff base. This reversible covalent bond formation is a key driver in the construction of dynamic and responsive molecular systems.

In the context of this compound, its reaction with various benzaldehyde derivatives can lead to the formation of imine-based molecules with a propensity for self-assembly. nih.gov The large triisopropylsilyl group would play a crucial role in directing the assembly process, influencing the geometry and stability of the resulting supramolecular architectures through steric interactions. The specific choice of benzaldehyde derivative, for instance, those bearing long alkyl chains or other interacting functional groups, would further dictate the nature of the self-assembled structures, which could range from liquid crystals to complex three-dimensional networks. The aniline-benzaldehyde condensation is a well-established method for creating such systems, and the silylated aniline offers a modern tool for fine-tuning the properties of these materials. nih.gov

Application in Poly(p-phenylenevinylene) (PPV) Derivative Synthesis

Poly(p-phenylenevinylene) (PPV) and its derivatives are a flagship class of conjugated polymers extensively studied for their electroluminescent properties and applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The synthesis of high-molecular-weight and processable PPV derivatives often proceeds through precursor routes, which allow for the formation of a soluble precursor polymer that is later converted to the final conjugated polymer.

The bulky TIPS group would aid in the solubility of the resulting precursor polymer. Subsequent thermal or acid-catalyzed elimination would not only generate the conjugated poly(p-phenylenevinylene) backbone but could also be designed to concurrently deprotect the silyl ether to yield a PPV derivative with phenolic hydroxyl groups. These hydroxyl groups can significantly influence the polymer's electronic properties, solubility in polar solvents, and ability to interact with other materials in a device setting.

Theoretical and Computational Investigations of 4 Triisopropylsilyl Oxy Aniline Systems

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic properties, structure, and behavior of molecules. Methodologies such as Density Functional Theory (DFT) are standard tools for these investigations.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing a stable conformation. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) and their relative energies. For flexible molecules like 4-((triisopropylsilyl)oxy)aniline, which has rotatable bonds associated with the bulky triisopropylsilyl group and the amino group, a thorough conformational analysis would be crucial to identify the most stable structures. Such studies have been performed for other aminophenols and aniline (B41778) derivatives, often revealing multiple stable rotamers. Nevertheless, a specific paper detailing the geometry optimization and conformational analysis of this compound is not available.

Potential Energy Surface Exploration

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. Exploring the PES is essential for understanding reaction pathways, identifying transition states, and calculating reaction barriers. For a molecule like this compound, a PES exploration could illuminate, for example, the rotational barriers around the C-O, O-Si, and C-N bonds. Despite the general importance of such analyses, a study dedicated to the potential energy surface of this compound has not been found.

Vibrational Frequency Analysis

Computational vibrational frequency analysis, typically performed alongside geometry optimization, serves two main purposes: to confirm that an optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. This analysis provides insights into the bonding and structure of the molecule. Vibrational overtone spectroscopy has been used to distinguish between rotational isomers of related aminophenols. However, a specific computational or experimental vibrational frequency analysis for this compound has not been reported in the literature.

Mechanistic Probes using Computational Models

Computational modeling is a key tool for elucidating reaction mechanisms, including factors that control selectivity. The bulky triisopropylsilyl (TIPS) group in this compound is expected to exert significant steric influence on its reactions.

Elucidation of Regioselectivity and Steric Effects (e.g., in C-H Borylation and Aryliodonium Reactions)

The regioselectivity of reactions such as C-H borylation and arylation is often governed by a combination of electronic and steric factors. In aniline chemistry, directing groups and bulky substituents play a critical role in determining the position of functionalization.

C-H Borylation: Iridium-catalyzed C-H borylation is a powerful method for introducing boron moieties into aromatic rings. The regioselectivity is highly sensitive to steric hindrance. Silyl (B83357) groups are known to function as directing groups in some C-H activation reactions. The large triisopropylsilyl group on the oxygen atom of this compound would be expected to sterically hinder the ortho positions, potentially favoring reaction at the meta positions relative to the amino group. However, without specific computational models or experimental data for this substrate, this remains a hypothesis.

Aryliodonium Reactions: Diaryliodonium salts are versatile reagents for arylation reactions. The regioselectivity of nucleophilic attack on unsymmetrical diaryliodonium salts can be influenced by the steric and electronic nature of the substituents on the aryl rings. The extremely bulky triisopropylsilyl group has been shown to direct nucleophilic substitution to the aromatic ring it is attached to in certain aryliodonium salts, an unusual result attributed to its steric influence on the reaction intermediate. While this provides a strong indication of the potential steric effects of the TIPS group, a specific computational study modeling this effect in the context of a this compound-derived iodonium (B1229267) salt is not available in the literature.

Understanding Reaction Intermediates and Transition States

The triisopropylsilyl group in this compound provides significant steric hindrance, which plays a crucial role in directing reaction pathways and stabilizing intermediates. This bulky substituent shields the oxygen and nitrogen atoms, influencing the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the silyl group can direct incoming electrophiles to specific positions on the aniline ring.

The stability of the silyloxy group allows for a variety of chemical transformations to be performed on other parts of the molecule without cleavage of the silicon-oxygen bond. However, this group can be selectively removed under specific and mild conditions, such as with fluoride (B91410) ions (e.g., tetra-n-butylammonium fluoride), to reveal the phenol. This controlled deprotection is a key feature in its use in multi-step organic syntheses.

Computational studies can elucidate the transition state energies for various reactions involving this compound. For example, in the context of its use as a protecting group, theoretical calculations can model the deprotection mechanism with fluoride ions. These models would reveal the structure of the transition state, likely involving a pentacoordinate silicon intermediate, and the associated activation energy. This information is invaluable for optimizing reaction conditions to achieve higher yields and selectivity.

Furthermore, in reactions where the aniline nitrogen participates, such as in amide bond formation or N-alkylation, computational modeling can predict the geometries of the transition states. The steric bulk of the triisopropylsilyl group would be expected to influence the approach of reagents to the nitrogen atom, potentially favoring certain reaction pathways over others.

Molecular Modeling and Dynamics (General Methodologies)

Molecular modeling is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. nih.govspringernature.com These techniques are essential for understanding its properties and reactivity. nih.govspringernature.com

One of the primary applications of molecular modeling for this compound is in conformational analysis. The triisopropylsilyl group, with its three isopropyl substituents, can adopt various conformations. Molecular mechanics calculations can be used to identify the lowest energy conformations and the rotational barriers between them. This information is critical for understanding how the molecule interacts with other species.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound over time. numberanalytics.com By simulating the motion of atoms, MD can reveal how the molecule flexes and vibrates, and how it interacts with solvent molecules. numberanalytics.combohrium.com For instance, an MD simulation in an aqueous environment could show the hydrogen bonding patterns between the aniline's amino group and water molecules. bohrium.comresearchgate.net These simulations are also valuable for studying the stability of complexes formed between this compound and other molecules, such as enzymes or receptors, in drug discovery research.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide more accurate electronic structure information. These calculations are used to determine properties like molecular orbital energies, charge distribution, and spectroscopic parameters. For example, DFT could be used to predict the NMR and IR spectra of this compound, which can then be compared with experimental data for validation.

Table 1: Computed Molecular Properties of this compound

Property Value
Molecular Formula C15H27NOSi
Molecular Weight 265.47 g/mol
IUPAC Name This compound
InChI InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,16H2,1-6H3
InChIKey YJGSHNCJISIEOB-UHFFFAOYSA-N
Canonical SMILES CC(C)SiC=C1)(C(C)C)C(C)C

Data sourced from PubChem. nih.gov

Role of Chemical Databases in Computational Research

Chemical databases are indispensable tools in computational research, providing a centralized repository for chemical and biological data that facilitates discovery and collaboration. ontosight.ainih.gov For a specific compound like this compound, these databases serve several critical functions.

Large public databases such as PubChem and ChemDB contain vast collections of small molecules, including their structures, properties, and links to scientific literature. nih.govoup.com A researcher can search these databases for this compound to retrieve its known chemical and physical properties, depositor-supplied synonyms, and any available biological activity data. nih.govnih.gov This initial information gathering is a fundamental step in any computational study.

These databases are crucial for developing and validating computational models. oup.com For example, a large dataset of silylated compounds extracted from a database can be used to train a machine learning model to predict properties like solubility or reactivity. numberanalytics.com The experimental data available in these databases is essential for benchmarking the accuracy of these predictive models. oup.com

Furthermore, chemical databases facilitate virtual screening campaigns in drug discovery. numberanalytics.com Researchers can computationally screen large libraries of compounds, often sourced from these databases, against a biological target to identify potential drug candidates. numberanalytics.comnih.gov While this compound itself might be an intermediate, derivatives designed from it could be part of such screening libraries. The ability to cross-reference data across different databases, for instance linking a compound in a chemical database to its biological assay results in another, is a powerful feature that accelerates research. nih.govnih.gov The integration of data from various sources allows for novel connections to be made between chemicals, genes, proteins, and diseases. nih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 4-((triisopropylsilyl)oxy)aniline, a key focus will be the development of more environmentally benign and efficient synthetic protocols.

Current methods for the silylation of phenols often rely on stoichiometric amounts of silylating agents and bases, which can generate significant waste. researchgate.net Future research is anticipated to move towards catalytic silylation methods. The exploration of earth-abundant metal catalysts or organocatalysts for the selective O-silylation of p-aminophenol could drastically improve the atom economy and reduce the environmental impact of the synthesis.

Furthermore, the development of one-pot procedures starting from readily available precursors, such as p-nitrophenol, and integrating reduction and silylation steps, would represent a significant advancement in synthetic efficiency. The use of greener solvents, such as bio-derived solvents or supercritical fluids, in the synthesis of this compound is another promising avenue for enhancing the sustainability of its production.

Table 1: Comparison of Current and Future Synthetic Approaches for this compound

FeatureCurrent MethodsFuture Directions
Catalysis Often stoichiometricCatalytic (e.g., metal or organocatalysis)
Atom Economy ModerateHigh
Solvents Traditional organic solventsGreen and bio-derived solvents
Process Multi-stepOne-pot or continuous flow processes
Waste Generation SignificantMinimized

Expansion of Reactivity and Transformation Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amine and a protected phenol, offers a rich landscape for exploring novel chemical transformations. While the TIPS group is primarily seen as a protecting group, its influence on the reactivity of the aniline (B41778) moiety is an area ripe for investigation.

Future research will likely focus on expanding the repertoire of reactions that can be performed on the aniline nitrogen while the silyloxy group remains intact. This includes the development of selective N-alkylation, N-arylation, and N-acylation protocols under mild conditions. researchgate.net The steric bulk of the TIPS group may offer unique selectivity in these transformations, enabling the synthesis of complex substituted anilines that are otherwise difficult to access.

Moreover, the development of orthogonal deprotection strategies, where either the silyl (B83357) ether or a substituent on the nitrogen can be selectively cleaved, will be crucial for its application in multi-step organic synthesis. Investigating the participation of the silyloxy group in directing remote C-H functionalization of the aromatic ring is another exciting avenue that could unlock new synthetic pathways. The reactivity of related aminophenols in forming nitrogen-containing brown carbon through iron-catalyzed reactions suggests potential for exploring similar transformations with this compound under specific conditions. researchgate.net

Exploration of Advanced Catalytic Methodologies

The aniline functional group is a cornerstone in the development of ligands for catalysis. The unique electronic and steric properties imparted by the p-silyloxy substituent in this compound make it an attractive building block for a new generation of ligands and catalysts.

Future research is expected to explore the synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), and other ligand scaffolds derived from this compound. The electronic nature of the silyloxy group can be fine-tuned by selecting different silyl substituents, allowing for the systematic modulation of the ligand's electronic properties and, consequently, the catalytic activity.

These novel ligands could find applications in a wide range of catalytic reactions, including cross-coupling reactions, asymmetric hydrogenation, and polymerization. The bulky TIPS group could also play a crucial role in creating a specific steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations. For instance, the direct oxidative coupling of anilines is a known method for constructing azoxyarenes, and exploring the catalytic behavior of this compound derivatives in such reactions could be a fruitful area of research. rsc.org

Design of Next-Generation Functional Materials

The incorporation of silicon-containing moieties into organic materials can impart desirable properties such as improved thermal stability, solubility, and processability. youtube.com this compound represents a valuable monomer for the design of novel functional polymers and organic materials.

Future research will likely focus on the polymerization of this compound or its derivatives to create new classes of polyanilines and other conjugated polymers. The silyloxy group can enhance the solubility of the resulting polymers, facilitating their processing and characterization. Subsequent cleavage of the silyl group could provide a route to functional materials with free hydroxyl groups, which can be used for further post-polymerization modifications or to modulate the material's properties, such as its hydrophilicity.

These novel materials could have applications in various fields, including organic electronics (e.g., as hole-transporting layers in organic light-emitting diodes or organic photovoltaics), sensors, and smart coatings. The ability to create well-defined polymer structures through controlled polymerization techniques will be crucial for establishing clear structure-property relationships in these next-generation materials. researchgate.netkoreascience.kr

Integrated Experimental and Computational Approaches for Structure-Reactivity Relationships

To unlock the full potential of this compound, a deep understanding of its structure-reactivity relationships is essential. The integration of experimental studies with computational modeling provides a powerful platform for achieving this. mdpi.com

Future research will increasingly rely on computational tools, such as density functional theory (DFT), to predict the geometric and electronic properties of this compound and its derivatives. These calculations can provide insights into its reactivity, the stability of reaction intermediates, and the mechanisms of various transformations. For example, computational studies can help to rationalize the regioselectivity of electrophilic aromatic substitution reactions or to predict the binding affinity of its derived ligands to metal centers.

This in-silico approach can guide experimental design, saving time and resources by identifying the most promising avenues for investigation. The synergy between experimental and computational chemistry will be instrumental in accelerating the development of new applications for this compound in both synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((Triisopropylsilyl)oxy)aniline, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via silylation of 4-hydroxyaniline using triisopropylsilyl chloride under inert conditions. Key intermediates are characterized using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm silyl group incorporation. For example, this compound (compound 190 ) was synthesized with spectral data matching literature reports, ensuring structural fidelity .

Q. What role does the triisopropylsilyl (TIPS) group play in the reactivity of this compound?

  • Methodological Answer : The TIPS group acts as a steric and electronic modulator, protecting the hydroxyl group during multi-step syntheses. Its bulky nature reduces undesired side reactions (e.g., oxidation) while enabling regioselective transformations. This is critical in catalytic asymmetric reactions, where the TIPS group stabilizes intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis using this compound as a substrate?

  • Methodological Answer : Optimal enantioselectivity is achieved using chiral phosphoric acid (CPA) catalysts (e.g., 6d ) with additives like K2_2SO4_4 in toluene at 80°C. Systematic screening of catalysts, solvents, and temperatures (Table 1 in ) revealed that these conditions yield up to 92% enantiomeric excess (ee) in three-component rearrangements. Kinetic studies and DFT calculations further validate transition-state stabilization by the TIPS group.

Q. What strategies resolve contradictions in reported yields or stereoselectivity for reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or moisture content. Reproducibility can be improved by:

  • Strict adherence to anhydrous conditions.
  • Pre-activation of catalysts.
  • Real-time monitoring via HPLC or chiral stationary phase chromatography to track ee values .

Q. How does microwave-assisted synthesis enhance the efficiency of this compound derivatives compared to conventional methods?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., synthesis of compound 194 in ). This method improves yield by minimizing thermal decomposition and enhancing reaction homogeneity. Comparative studies using traditional heating vs. microwave protocols show a 20–30% yield increase in multi-step syntheses .

Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using:

  • Thermogravimetric analysis (TGA) to assess thermal degradation.
  • UV-Vis spectroscopy to monitor oxidation.
  • 1H^1H-NMR to detect hydrolysis of the TIPS group.
    Storage under argon at −20°C is recommended for long-term stability .

Data-Driven Research Considerations

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Molecular docking and DFT calculations simulate interactions between the TIPS-protected substrate and catalytic pockets. For example, CPAs’ binding affinity with the aniline moiety is modeled to predict stereochemical outcomes, guiding experimental design .

Q. What structural analogs of this compound are being explored for comparative structure-activity relationship (SAR) studies?

  • Methodological Answer : Analogs like 4-(oxan-4-yloxy)aniline (CAS: 917483-71-7) and trifluoromethyl-substituted anilines are studied to evaluate steric and electronic effects. SAR tables comparing substituents (e.g., TIPS vs. tetrahydropyranyl) reveal how bulkiness impacts catalytic efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.